molecular formula C11H15Cl2NO3 B261404 2-[(2,4-Dichlorobenzyl)amino]-2-(hydroxymethyl)-1,3-propanediol

2-[(2,4-Dichlorobenzyl)amino]-2-(hydroxymethyl)-1,3-propanediol

Cat. No. B261404
M. Wt: 280.14 g/mol
InChI Key: QMEMXGDWCRTYKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,4-Dichlorobenzyl)amino]-2-(hydroxymethyl)-1,3-propanediol, also known as chlorhexidine, is a chemical compound that has been widely used as an antiseptic and disinfectant agent in various fields, including medicine, dentistry, and veterinary medicine. Chlorhexidine is known for its broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria, fungi, and viruses.

Mechanism of Action

The mechanism of action of 2-[(2,4-Dichlorobenzyl)amino]-2-(hydroxymethyl)-1,3-propanediole involves disrupting the cell membrane of microorganisms, leading to their death. Chlorhexidine binds to the negatively charged cell wall of bacteria, causing leakage of intracellular components and ultimately leading to cell death. It also disrupts the cytoplasmic membrane of fungi, leading to their death.
Biochemical and Physiological Effects:
Chlorhexidine has been shown to have both bacteriostatic and bactericidal effects depending on the concentration used. It has been shown to be effective against a wide range of microorganisms, including gram-positive and gram-negative bacteria, fungi, and viruses. Chlorhexidine has also been shown to have anti-inflammatory effects and can reduce the levels of inflammatory cytokines in the body.

Advantages and Limitations for Lab Experiments

Chlorhexidine has several advantages as a disinfectant agent for laboratory experiments. It has broad-spectrum antimicrobial activity, is relatively inexpensive, and is easy to use. However, it can also have limitations, such as its potential to interfere with some laboratory assays and its potential toxicity to certain cell types.

Future Directions

There are several future directions for research on 2-[(2,4-Dichlorobenzyl)amino]-2-(hydroxymethyl)-1,3-propanediole. One area of research is the development of new formulations of 2-[(2,4-Dichlorobenzyl)amino]-2-(hydroxymethyl)-1,3-propanediole that can improve its efficacy and reduce its potential toxicity. Another area of research is the investigation of the potential use of 2-[(2,4-Dichlorobenzyl)amino]-2-(hydroxymethyl)-1,3-propanediole in the treatment of viral infections, such as COVID-19. Moreover, the potential use of 2-[(2,4-Dichlorobenzyl)amino]-2-(hydroxymethyl)-1,3-propanediole in combination with other antimicrobial agents for the treatment of multidrug-resistant infections is an area of interest. Finally, the investigation of the potential use of 2-[(2,4-Dichlorobenzyl)amino]-2-(hydroxymethyl)-1,3-propanediole in the prevention of biofilm formation is an area of research that holds promise for future applications.
Conclusion:
In conclusion, 2-[(2,4-Dichlorobenzyl)amino]-2-(hydroxymethyl)-1,3-propanediole is a widely used antiseptic and disinfectant agent that has broad-spectrum antimicrobial activity. It has been extensively studied for its antimicrobial activity and has been used in various scientific research studies. Chlorhexidine has several advantages as a disinfectant agent for laboratory experiments, but it can also have limitations. There are several future directions for research on 2-[(2,4-Dichlorobenzyl)amino]-2-(hydroxymethyl)-1,3-propanediole, including the development of new formulations, investigation of its potential use in the treatment of viral infections, and investigation of its potential use in the prevention of biofilm formation.

Synthesis Methods

Chlorhexidine is synthesized by the reaction of 2,4-dichlorobenzyl chloride and 1,3-propanediol in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with dimethylamine to form the final product, 2-[(2,4-Dichlorobenzyl)amino]-2-(hydroxymethyl)-1,3-propanediole. The synthesis method is relatively simple and can be easily scaled up for industrial production.

Scientific Research Applications

Chlorhexidine has been extensively studied for its antimicrobial activity and has been used in various scientific research studies. It has been shown to be effective in preventing infections in surgical wounds, reducing the incidence of ventilator-associated pneumonia, and preventing dental caries. Chlorhexidine has also been used in the treatment of periodontitis, gingivitis, and oral thrush. Moreover, it has been used as a topical antiseptic for skin disinfection and as a preservative in cosmetics and personal care products.

properties

Product Name

2-[(2,4-Dichlorobenzyl)amino]-2-(hydroxymethyl)-1,3-propanediol

Molecular Formula

C11H15Cl2NO3

Molecular Weight

280.14 g/mol

IUPAC Name

2-[(2,4-dichlorophenyl)methylamino]-2-(hydroxymethyl)propane-1,3-diol

InChI

InChI=1S/C11H15Cl2NO3/c12-9-2-1-8(10(13)3-9)4-14-11(5-15,6-16)7-17/h1-3,14-17H,4-7H2

InChI Key

QMEMXGDWCRTYKB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)CNC(CO)(CO)CO

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CNC(CO)(CO)CO

Origin of Product

United States

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